![molecular formula C24H30N2O3 B7535468 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide, also known as RO5256390, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the hypothalamus and plays a crucial role in regulating wakefulness, appetite, and reward pathways. The discovery of RO5256390 has opened new avenues for scientific research, particularly in the field of sleep disorders and addiction.
作用機序
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide exerts its pharmacological effects by selectively blocking the orexin-1 receptor. The orexin-1 receptor is involved in the regulation of wakefulness, appetite, and reward pathways, making it a potential target for the treatment of sleep disorders and addiction. By blocking the orexin-1 receptor, this compound reduces the activity of the wake-promoting system, leading to increased sleep and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have selective and potent antagonistic effects on the orexin-1 receptor. It has been shown to reduce the activity of the wake-promoting system, leading to increased sleep and reduced drug-seeking behavior. This compound has also been shown to have minimal effects on other G-protein-coupled receptors, making it a valuable tool for scientific research.
実験室実験の利点と制限
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has several advantages for use in scientific research. It is a highly selective and potent antagonist of the orexin-1 receptor, making it a valuable tool for investigating the role of the orexin system in sleep disorders and addiction. It has also been shown to have minimal off-target effects, reducing the risk of confounding results. However, the synthesis of this compound requires specialized equipment and expertise, making it challenging to produce in large quantities. Additionally, the cost of this compound may be prohibitive for some research labs.
将来の方向性
There are several future directions for research on 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide. One area of interest is the potential therapeutic applications of this compound in the treatment of sleep disorders and addiction. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the role of the orexin system in other physiological processes, such as metabolism and stress response. Finally, the development of new orexin receptor antagonists with improved pharmacokinetic properties and reduced side effects may lead to the development of new therapeutics for a range of disorders.
合成法
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 2-(2,3-dihydroindol-1-yl)acetic acid, which is then coupled with 4-(4-methoxyphenyl)oxan-4-ylmethylamine to form the intermediate product. The intermediate product is then treated with propanoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a valuable tool for scientific research.
科学的研究の応用
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has been extensively studied for its potential therapeutic applications in sleep disorders and addiction. In preclinical studies, this compound has been shown to improve sleep quality and reduce the symptoms of insomnia. It has also been shown to reduce drug-seeking behavior in animal models of addiction. These findings suggest that this compound may have therapeutic potential for the treatment of sleep disorders and addiction in humans.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-18(26-14-11-19-5-3-4-6-22(19)26)23(27)25-17-24(12-15-29-16-13-24)20-7-9-21(28-2)10-8-20/h3-10,18H,11-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTBNRJNRGFKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
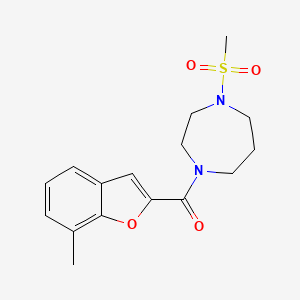
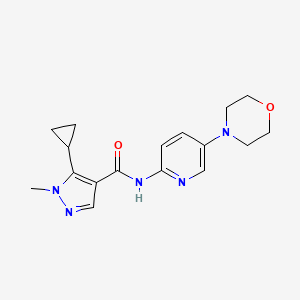
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
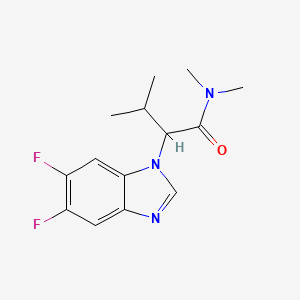
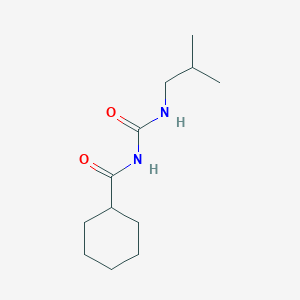
![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![N'-(5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B7535473.png)
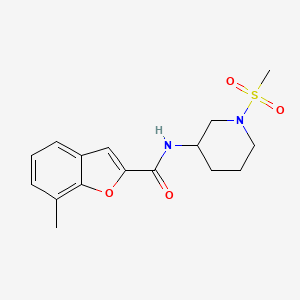
![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)